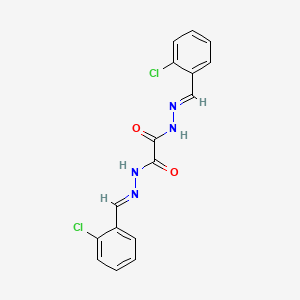

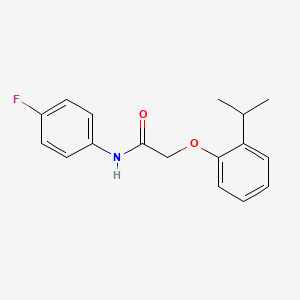

![molecular formula C14H17F3N4O3 B5536336 N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide](/img/structure/B5536336.png)

N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, such as the stereoselective conversion of 2H-1,4-oxazin-2-ones into substituted piperidinecarboxamides and subsequent reductions to afford corresponding methanamines, which are of interest due to their potential as Substance P antagonists. These syntheses highlight the intricate steps involved in creating complex molecules like "N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide" (Rogiers et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds in this category can be elucidated using NMR studies, supported by conformational calculations. These analyses reveal the existence of temperature and solvent-dependent equilibrium mixtures of different structural conformers, providing insights into the molecule's flexibility and interaction potential (Rogiers et al., 2001).

Chemical Reactions and Properties

Chemical reactions involving such compounds often include lactone cleavage by reaction with amines and subsequent reductions, highlighting their reactivity and potential for chemical modifications. These reactions are crucial for synthesizing analogs with varied biological activities and studying the chemical behavior of the core structure (Rogiers et al., 2001).

科学的研究の応用

Synthesis and Molecular Docking Studies

- Synthesis and Antimicrobial Evaluation : Research has focused on synthesizing new derivatives of piperazine and triazolo-pyrazine to evaluate their antimicrobial activity. Molecular docking studies complement these synthetic efforts by predicting the efficacy of these compounds against bacterial and fungal strains, guiding the development of potent antimicrobials (Patil et al., 2021).

Enabling Technologies for Chemical Synthesis

- Automated Flow Preparation : The integration of new technologies, such as open-source software and microcomputing devices, has been applied to control multiple flow chemistry devices. This approach facilitates the machine-assisted, multi-step flow preparation of complex compounds like piperazine-2-carboxamide, showcasing how automation and digital tools can enhance chemical synthesis processes (Ingham et al., 2014).

Structure-Activity Relationships (SAR)

- SAR of Cannabinoid Receptor Antagonists : Studies on the structure-activity relationships of cannabinoid receptor antagonists provide insights into the chemical modifications that impact receptor binding affinity and efficacy. Such research helps in understanding the pharmacophore requirements for activity, informing the design of compounds with improved therapeutic profiles (Francisco et al., 2002).

Anti-Tubercular Agents

- Design and Synthesis for TB Therapy : The development of novel benzamide derivatives targeting Mycobacterium tuberculosis represents a strategic approach in seeking potent anti-tubercular agents. Such compounds, derived from the structural motif of pyrazinamide, exhibit significant inhibitory activity against TB strains, underscoring the potential of chemical synthesis in addressing infectious diseases (Srinivasarao et al., 2020).

特性

IUPAC Name |

N-[(3R,4R)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17F3N4O3/c15-14(16,17)3-1-12(23)21-6-2-9(11(22)8-21)20-13(24)10-7-18-4-5-19-10/h4-5,7,9,11,22H,1-3,6,8H2,(H,20,24)/t9-,11-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNXYLTZWIQOVAJ-MWLCHTKSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1NC(=O)C2=NC=CN=C2)O)C(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]([C@@H]1NC(=O)C2=NC=CN=C2)O)C(=O)CCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17F3N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(3R*,4R*)-3-hydroxy-1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]pyrazine-2-carboxamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

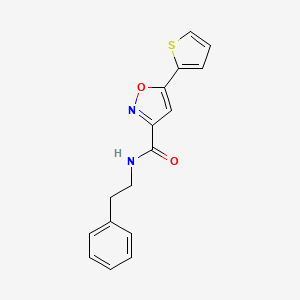

![2-[2-(2,4-dimethyl-1H-imidazol-1-yl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5536253.png)

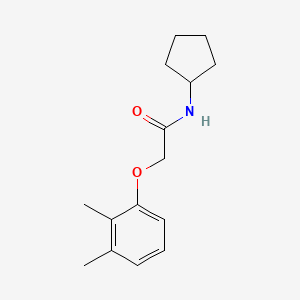

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-3-{[(2-fluoroethyl)amino]sulfonyl}benzamide](/img/structure/B5536254.png)

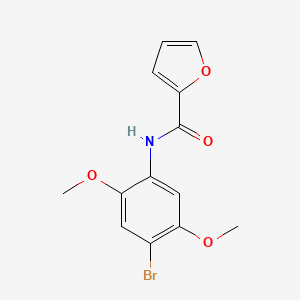

![5-[4-(allyloxy)-3-methoxybenzylidene]-2-(2,3-dihydro-1,4-benzodioxin-2-yl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5536260.png)

![2-[1-methyl-3-(methylthio)-1H-indol-2-yl]-N-(4-methylphenyl)acetamide](/img/structure/B5536266.png)

![8-(2-furoyl)-3-(2-phenoxyethyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5536289.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-3-pyrrolidinyl}acetamide](/img/structure/B5536304.png)

![4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B5536324.png)

![2-[(methylthio)acetyl]-N-(tetrahydrofuran-2-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide](/img/structure/B5536326.png)

![N,N-dimethyl-2-(2-{1-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-3-piperidinyl}-1H-imidazol-1-yl)ethanamine](/img/structure/B5536351.png)